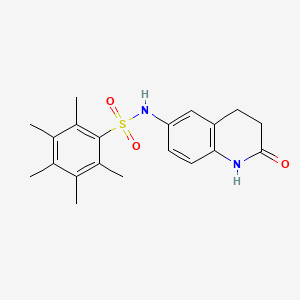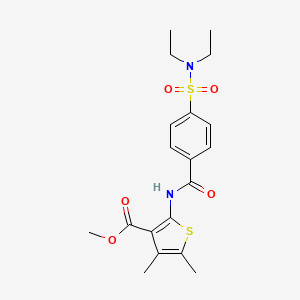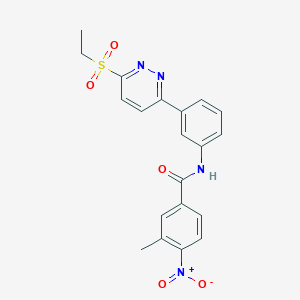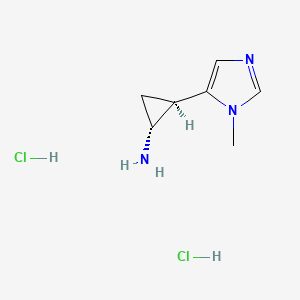
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-iodophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-iodophenyl)methanone, also known as AZP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZP belongs to the class of arylpiperazine derivatives, which have been extensively studied for their pharmacological properties, including their ability to target various receptors in the central nervous system.
Scientific Research Applications
- Anticancer Activity (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-iodophenyl)methanone exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth .
- In the quest for potent anti-tubercular agents, this compound has been evaluated. It shows activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Researchers have determined its inhibitory concentration (IC50) and explored its potential as a therapeutic agent .
- Beyond its pharmaceutical potential, various pyridazinone derivatives are used as agrochemicals. These compounds play a role in pest control and crop protection .
Anti-Tubercular Properties
Agrochemical Applications
Chemical Biology and Drug Discovery
properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26IN5O/c22-18-8-4-3-7-17(18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-5-1-2-6-12-25/h3-4,7-10H,1-2,5-6,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOJHQGZLZIRNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26IN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-iodophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2399078.png)
![6-(2-Methylimidazol-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2399079.png)



![(3-methoxyphenyl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2399087.png)
![Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2399088.png)

![2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2399094.png)
![2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2399095.png)
